Cas no 2287265-52-3 (2-Amino-2-[3-(4-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid)
2-Amino-2-[3-(4-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-6761215
- 2287265-52-3
- 2-amino-2-[3-(4-fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
- 2-Amino-2-[3-(4-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
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- Inchi: 1S/C14H16FNO2/c1-8-4-9(2-3-10(8)15)13-5-14(6-13,7-13)11(16)12(17)18/h2-4,11H,5-7,16H2,1H3,(H,17,18)
- InChI Key: DTKAFMYFVGFVML-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1C)C12CC(C(C(=O)O)N)(C1)C2
Computed Properties
- Exact Mass: 249.11650692g/mol
- Monoisotopic Mass: 249.11650692g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 364
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 63.3Ų
2-Amino-2-[3-(4-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6761215-0.05g |
2-amino-2-[3-(4-fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287265-52-3 | 95.0% | 0.05g |
$1440.0 | 2025-03-13 | |
| Enamine | EN300-6761215-0.1g |
2-amino-2-[3-(4-fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287265-52-3 | 95.0% | 0.1g |
$1508.0 | 2025-03-13 | |
| Enamine | EN300-6761215-0.25g |
2-amino-2-[3-(4-fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287265-52-3 | 95.0% | 0.25g |
$1577.0 | 2025-03-13 | |
| Enamine | EN300-6761215-0.5g |
2-amino-2-[3-(4-fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287265-52-3 | 95.0% | 0.5g |
$1646.0 | 2025-03-13 | |
| Enamine | EN300-6761215-1.0g |
2-amino-2-[3-(4-fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287265-52-3 | 95.0% | 1.0g |
$1714.0 | 2025-03-13 | |
| Enamine | EN300-6761215-2.5g |
2-amino-2-[3-(4-fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287265-52-3 | 95.0% | 2.5g |
$3362.0 | 2025-03-13 | |
| Enamine | EN300-6761215-5.0g |
2-amino-2-[3-(4-fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287265-52-3 | 95.0% | 5.0g |
$4972.0 | 2025-03-13 | |
| Enamine | EN300-6761215-10.0g |
2-amino-2-[3-(4-fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287265-52-3 | 95.0% | 10.0g |
$7373.0 | 2025-03-13 |
2-Amino-2-[3-(4-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 2-Amino-2-[3-(4-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Introduction to 2-Amino-2-[3-(4-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid (CAS No. 2287265-52-3)
2-Amino-2-[3-(4-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid, also known by its CAS number 2287265-52-3, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of amino acids and is characterized by its unique bicyclic structure and functional groups, which contribute to its potential therapeutic applications.
The molecular structure of 2-Amino-2-[3-(4-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid is particularly intriguing due to the presence of a bicyclo[1.1.1]pentane ring, which is a highly rigid and stable framework. This structural rigidity can influence the compound's conformational flexibility and, consequently, its interactions with biological targets. The 4-fluoro-3-methylphenyl substituent further enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development.
Recent studies have focused on the pharmacological properties of 2-Amino-2-[3-(4-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid. One notable area of research is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, preliminary in vitro assays have shown that this compound exhibits potent inhibitory activity against certain kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases.
In addition to its enzymatic inhibition properties, 2-Amino-2-[3-(4-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has been investigated for its ability to modulate G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in numerous physiological processes and are important targets for drug discovery. Studies have demonstrated that this compound can selectively bind to specific GPCRs, potentially leading to therapeutic effects in conditions such as cardiovascular diseases and neurological disorders.
The pharmacokinetic profile of 2-Amino-2-[3-(4-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has also been evaluated in preclinical models. Results indicate that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for successful drug development. Its high oral bioavailability and low toxicity make it a viable candidate for further clinical evaluation.
Clinical trials are currently underway to assess the safety and efficacy of 2-Amino-2-[3-(4-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid in human subjects. Early phase I trials have shown promising results, with no significant adverse effects reported at therapeutic doses. These findings suggest that the compound may be well-tolerated and effective in treating various diseases.
In conclusion, 2-Amino-2-[3-(4-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid (CAS No. 2287265-52-3) represents a promising lead compound in the field of medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it a valuable candidate for further development as a therapeutic agent. Ongoing research continues to explore its full potential and optimize its use in clinical settings.
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